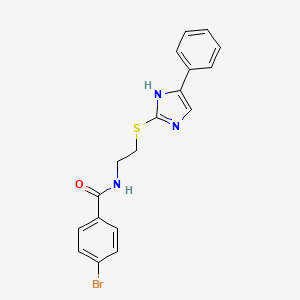

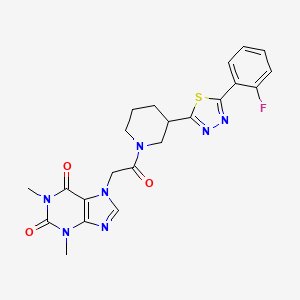

![molecular formula C12H17N3O3S2 B2843669 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide CAS No. 678189-95-2](/img/structure/B2843669.png)

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

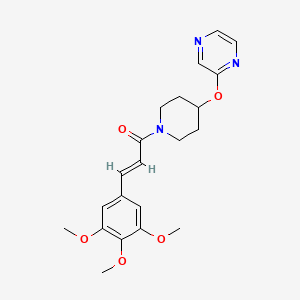

“3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is a structurally diverse compound . It has a molecular formula of C12H17N3O3S2 .

Synthesis Analysis

This compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis

The molecular structure of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is characterized by a molecular formula of C12H17N3O3S2. It has an average mass of 315.412 Da and a monoisotopic mass of 315.071136 Da .Chemical Reactions Analysis

The compound has been used in inhibition studies on human and mycobacterial carbonic anhydrases . It has shown better inhibition against hCA I (K I = 13.3–87.6 nM), hCA II (K I = 5.3–384.3 nM), and hCA VII (K I = 1.1–13.5 nM) compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” are characterized by its molecular formula C12H17N3O3S2, average mass of 315.412 Da, and monoisotopic mass of 315.071136 Da .科学的研究の応用

Antimicrobial Activity

- Sulfonamide Hybrids Synthesis and Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates and acylthiourea derivatives, demonstrating significant antimicrobial activities. This research highlights the potential of these compounds, including variants of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide, in combating various bacterial infections (Hussein, 2018).

Chemical Structure Analysis

- Crystal Structure Examination : Saeed et al. (2010) analyzed the molecular structure of similar compounds, providing insights into the spatial arrangement and intramolecular interactions. This study is crucial for understanding the chemical properties and potential applications of compounds like 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide (Saeed, Rashid, Jasinski, Butcher, & Shoaib, 2010).

Corrosion Inhibition

- Use in Corrosion Inhibition : Esmaeili, Neshati, and Yavari (2016) explored the application of similar compounds in preventing corrosion in hydrochloric acid solution, suggesting a potential role for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in industrial corrosion protection (Esmaeili, Neshati, & Yavari, 2016).

Medical Imaging Applications

- Potential in Medical Imaging : Wagner et al. (2007) describe the synthesis of fluorinated derivatives of similar compounds for use in positron emission tomography (PET) imaging, particularly for identifying matrix metalloproteinases in pathological processes. This indicates a potential avenue for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in diagnostic imaging (Wagner et al., 2007).

Cardiac Applications

- Cardiac Myosin Activation : Manickam et al. (2019) explored sulfonamidophenylethylamide analogs as cardiac myosin activators. Compounds related to 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide demonstrated potential in treating systolic heart failure, highlighting its therapeutic potential in cardiac applications (Manickam et al., 2019).

作用機序

将来の方向性

The compound has shown promising results in inhibition studies against human and mycobacterial carbonic anhydrases . Future research could focus on exploring its potential applications in medical and pharmaceutical fields, particularly in the treatment of conditions related to the function of carbonic anhydrases.

特性

IUPAC Name |

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXOOVYZLGCDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

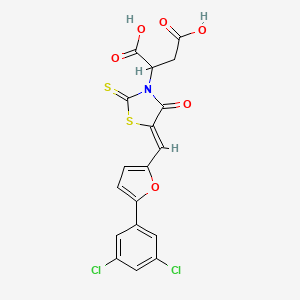

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)

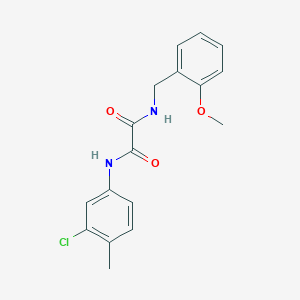

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)

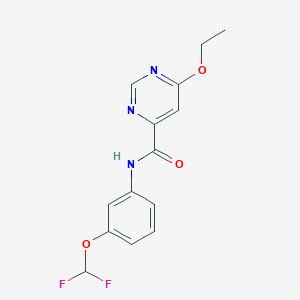

![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2843609.png)